molecular formula C5H5FN2O3S B13553834 5-Aminopyridin-3-ylsulfurofluoridate

5-Aminopyridin-3-ylsulfurofluoridate

Cat. No.: B13553834
M. Wt: 192.17 g/mol
InChI Key: NIXHSOBXABDFNH-UHFFFAOYSA-N
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Description

5-Aminopyridin-3-ylsulfurofluoridate is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridin-3-ylsulfurofluoridate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Selectfluor® in DMF at 150°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield aminopyridine derivatives .

Scientific Research Applications

5-Aminopyridin-3-ylsulfurofluoridate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Aminopyridin-3-ylsulfurofluoridate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased efficacy. The compound can also modulate various signaling pathways, including the Wnt/β-catenin and NF-κB pathways, which are involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and sulfurofluoridate groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H5FN2O3S

Molecular Weight

192.17 g/mol

IUPAC Name

3-amino-5-fluorosulfonyloxypyridine

InChI

InChI=1S/C5H5FN2O3S/c6-12(9,10)11-5-1-4(7)2-8-3-5/h1-3H,7H2

InChI Key

NIXHSOBXABDFNH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1OS(=O)(=O)F)N

Origin of Product

United States

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